molecular formula C17H28N4O7S B1663401 Timolol maleate CAS No. 26921-17-5

Timolol maleate

Cat. No.: B1663401
CAS No.: 26921-17-5
M. Wt: 432.5 g/mol
InChI Key: WLRMANUAADYWEA-PBBCPHEYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Timolol maleate is a non-selective beta-adrenergic receptor antagonist. It is commonly used in the treatment of elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma. This compound is also used in tablet form to treat hypertension and prevent migraine headaches .

Biochemical Analysis

Biochemical Properties

Timolol Maleate interacts with beta-adrenergic receptors, which are proteins that bind to hormones called catecholamines . When catecholamines bind to these receptors, it causes the heart to beat harder and faster . This compound blocks these receptors, helping the heart beat more slowly .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It reduces blood pressure by blocking adrenergic receptors and decreasing sympathetic outflow .

Molecular Mechanism

This compound exerts its effects at the molecular level by blocking both beta 1 - and beta 2 -adrenergic receptors . This blocking action helps the heart beat more slowly and reduces blood pressure .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. Studies have shown that it reduces intraocular pressure in treated and contralateral eyes, supporting its use for the treatment of glaucoma in cats . In addition, the treated eye becomes miotic .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been used for the management of hypertension in animals . The specific threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not mentioned in the available resources.

Metabolic Pathways

This compound is involved in metabolic pathways. It is extensively metabolized in the liver via the cytochrome P450 2D6 enzyme, with minor contributions from CYP2C19 . About 15-20% of a dose undergoes first-pass metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is absorbed systemically, with about 90% absorbed from the gastrointestinal tract and 50% reaching the systemic circulation . Some systemic absorption also occurs from topical application .

Preparation Methods

Timolol maleate can be synthesized through various methods. One common synthetic route involves the reaction of timolol base with maleic acid to form the maleate salt. The reaction conditions typically involve dissolving timolol base in an appropriate solvent, such as ethanol, and then adding maleic acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound .

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions. The process may include additional steps for purification and quality control to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Timolol maleate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

For example, oxidation of this compound can lead to the formation of hydroxy metabolites, while reduction reactions may result in the formation of reduced derivatives. Substitution reactions can occur at various positions on the timolol molecule, leading to the formation of different substituted products .

Comparison with Similar Compounds

Timolol maleate is similar to other non-selective beta-adrenergic receptor antagonists, such as propranolol, nadolol, and pindolol. this compound is unique in its ability to effectively reduce intraocular pressure, making it a preferred treatment for glaucoma .

Other similar compounds include:

This compound’s unique properties, such as its high efficacy in reducing intraocular pressure and its use in both ophthalmic and systemic formulations, distinguish it from other beta-adrenergic receptor antagonists .

Properties

CAS No.

26921-17-5

Molecular Formula

C17H28N4O7S

Molecular Weight

432.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol

InChI

InChI=1S/C13H24N4O3S.C4H4O4/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t10-;/m0./s1

InChI Key

WLRMANUAADYWEA-PBBCPHEYSA-N

SMILES

CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CC(C)(C)NC[C@@H](COC1=NSN=C1N2CCOCC2)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O

Key on ui other cas no.

60469-65-0
26921-17-5

Pictograms

Irritant; Health Hazard

Related CAS

33305-95-2
26921-17-5 (maleate (1:1) salt)
26839-75-8 (Parent)

Synonyms

(S)-1-((1,1-Dimethylethyl)amino)-3-((4-(4-morpholinyl)-1,2,5-thiadazol-3-yl)oxy)-2-propanol
2-Propanol, 1-((1,1-dimethylethyl)amino)-3-((4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl)oxy)-, (S)-
Blocadren
L 714,465
L-714,465
L714,465
MK 950
MK-950
MK950
Optimol
Timacar
Timolol
Timolol Hemihydrate
Timolol Maleate
Timolol Maleate, (1:1) Salt
Timoptic
Timoptol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Timolol maleate
Reactant of Route 2
Timolol maleate
Reactant of Route 3
Timolol maleate
Reactant of Route 4
Timolol maleate
Reactant of Route 5
Timolol maleate
Reactant of Route 6
Reactant of Route 6
Timolol maleate
Customer
Q & A

Q1: How does Timolol Maleate exert its therapeutic effect?

A1: this compound is a non-selective beta-adrenergic receptor blocker. [] It binds to beta-adrenergic receptors, primarily in the eye, blocking the action of neurotransmitters like epinephrine and norepinephrine. This blockage reduces the production of aqueous humor, thereby lowering intraocular pressure (IOP). []

Q2: What are the downstream effects of this compound binding to beta-adrenergic receptors?

A2: Besides reducing aqueous humor production, this compound can also affect heart rate and bronchial smooth muscle. [] While these systemic effects are generally undesirable, they highlight the compound's systemic absorption and potential for off-target effects.

Q3: What is the molecular formula and weight of this compound?

A3: The provided abstracts do not explicitly mention the molecular formula and weight of this compound. This information can be easily obtained from publicly available chemical databases like PubChem.

Q4: How stable is this compound in ophthalmic solutions?

A5: The stability of this compound in ophthalmic solutions can be affected by factors like pH and the presence of preservatives. One study found that this compound penetration into the aqueous humor was highest in solutions with a pH close to 6.8. []

Q5: Are there any concerns regarding the compatibility of this compound with certain preservatives?

A6: Benzalkonium chloride (BAC), a common preservative in eye drops, is known to cause corneal damage. [, ] Several studies investigated the impact of adding substances like mannitol or sericin to this compound eye drops containing BAC, aiming to mitigate BAC-induced corneal damage. [, ]

Q6: Does this compound exhibit any catalytic properties?

A6: The provided research primarily focuses on this compound's therapeutic applications as a beta-blocker. There is no mention of catalytic properties or applications in these studies.

Q7: Have computational methods been used to study this compound?

A7: The provided abstracts do not mention the use of computational chemistry or modeling techniques like simulations, calculations, or QSAR models for this compound.

Q8: How do structural modifications of this compound impact its activity and potency?

A8: The research primarily focuses on this compound itself and does not explore the effects of structural modifications on its activity, potency, or selectivity.

Q9: What formulation strategies have been investigated to improve the stability or bioavailability of this compound?

A9: Several studies investigated alternative formulations to enhance the therapeutic delivery of this compound. These include:

  • Liposomes: One study explored the use of liposomes to improve the corneal permeability of this compound. []
  • Ocuserts: Researchers formulated ocuserts using a cross-linked gelatin polymer to achieve sustained release of this compound. []
  • Microemulsions: A study investigated the potential of water/oil microemulsions for extending the duration of IOP reduction with this compound. []
  • Solid Lipid Nanoparticles: Researchers optimized and prepared transdermal patches incorporating this compound-loaded solid lipid nanoparticles to enhance topical permeability. []

Q10: How is this compound absorbed and metabolized?

A12: this compound is well-absorbed following topical ocular administration and undergoes significant first-pass metabolism in the liver. [] It is primarily metabolized by the cytochrome P450 enzyme CYP2D6. []

Q11: Does genetic variation in CYP2D6 affect the safety of this compound?

A13: One study investigated the impact of CYP2D64 and CYP2D610 polymorphisms on the safety of this compound treatment in glaucoma patients. [] They found an association between specific genotypes and an increased risk of bradycardia and prolonged PQ interval, highlighting the importance of genetic factors in this compound response.

Q12: What preclinical models have been used to evaluate the efficacy of this compound?

A12: Researchers have employed various models to assess this compound, including:

  • Rabbit corneal organ culture: Used to evaluate the toxicity of this compound and its preservative, BAC, on corneal epithelia. []
  • Goat cornea permeation studies: Employed to assess the transcorneal permeation of this compound from different formulations. []
  • Rabbit models of glaucoma: Used to evaluate the IOP-lowering effects of this compound formulations, such as ocuserts and microemulsions. [, ]

Q13: Are there known mechanisms of resistance to this compound?

A13: The provided research focuses on this compound's efficacy and safety, but it does not delve into mechanisms of resistance or cross-resistance.

Q14: What are the potential side effects associated with this compound use?

A14: The provided abstracts highlight certain side effects associated with this compound use, primarily focusing on:

  • Corneal damage: Several studies investigated the potential of this compound formulations, particularly those containing BAC, to induce corneal damage. [, , ]
  • Systemic effects: this compound, being a non-selective beta-blocker, can potentially cause systemic side effects like bradycardia and bronchospasm. [] One study specifically examined the impact of CYP2D6 polymorphisms on these effects. []

Q15: What drug delivery strategies have been explored for this compound?

A15: Various drug delivery strategies have been investigated to enhance the therapeutic efficacy and patient compliance associated with this compound, including:

  • Liposomes: Aimed at improving corneal permeability and drug delivery to the target site. []
  • Ocuserts: Designed for sustained drug release, reducing the frequency of administration and potentially enhancing patient compliance. []
  • Microemulsions: Developed to extend the duration of IOP reduction, thereby improving patient compliance and potentially minimizing systemic side effects. []
  • Transdermal patches: Formulated with solid lipid nanoparticles to enhance the topical permeability of this compound. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.